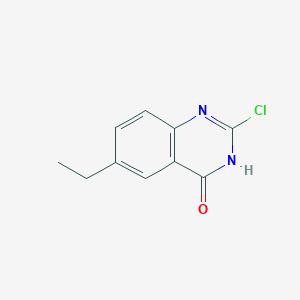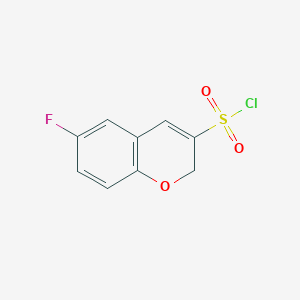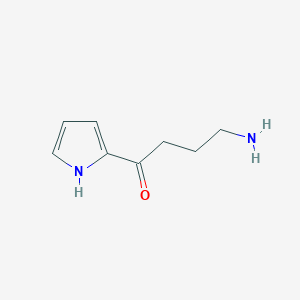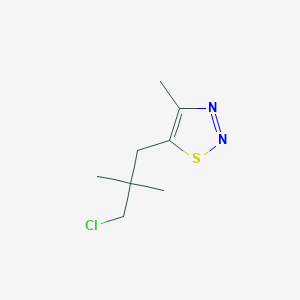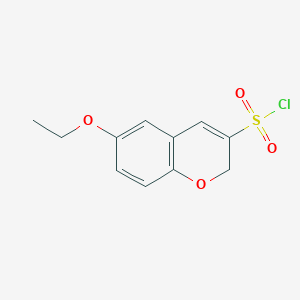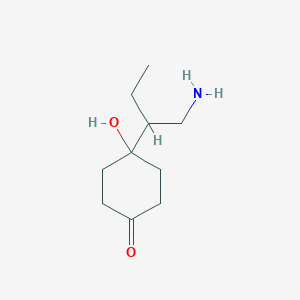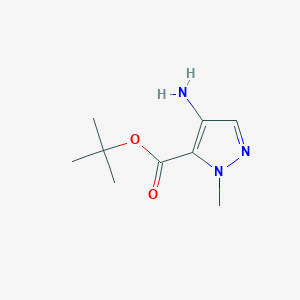
Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a tert-butyl ester group, an amino group, and a methyl group attached to the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to introduce the desired functional groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or iodine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems. These systems ensure precise control over reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism by which tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-amino-1H-pyrazole-5-carboxylate: Lacks the methyl group, which can affect its reactivity and biological activity.
Tert-butyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the tert-butyl ester group also adds steric hindrance, affecting its interactions with other molecules .
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)7-6(10)5-11-12(7)4/h5H,10H2,1-4H3 |
Clave InChI |
BJTSLECJKKXHDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=NN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



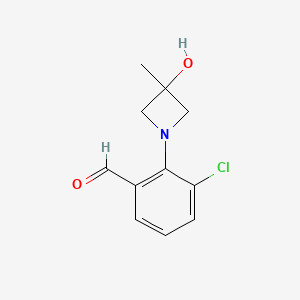
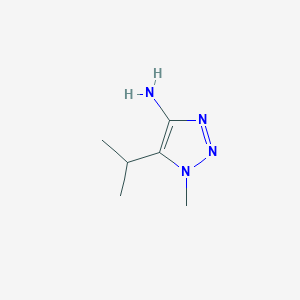
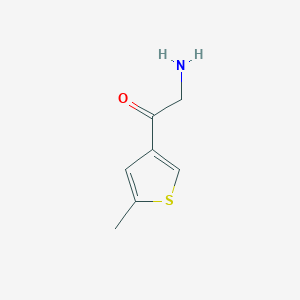

![1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13170617.png)
